molecular formula C₅H₈BrCl B1141091 (E)-4-Bromo-1-chloro-2-methyl-2-butene CAS No. 114506-04-6

(E)-4-Bromo-1-chloro-2-methyl-2-butene

Cat. No.: B1141091
CAS No.: 114506-04-6
M. Wt: 183.47
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Description

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a useful research compound. Its molecular formula is C₅H₈BrCl and its molecular weight is 183.47. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-bromo-1-chloro-2-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRRYYFABPLXLQ-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CBr)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 4 Bromo 1 Chloro 2 Methyl 2 Butene

The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene, a valuable C5 building block in organic chemistry, can be achieved through several distinct pathways. researchgate.net The primary challenge lies in controlling the regioselectivity and stereoselectivity to favor the desired (E)-isomer.

Direct halogenation of isoprene (B109036) with bromine chloride is one possible method, but it suffers from very low yields, typically less than 10%. researchgate.net More efficient and practical syntheses have been developed, often involving multi-step procedures that allow for greater control over the final product's stereochemistry.

A significantly more effective method involves the bromination of a chlorohydrin intermediate, (E)-4-chloro-3-methyl-2-buten-1-ol. researchgate.net This approach dramatically improves the yield and the ratio of (E) to (Z) isomers. The synthesis of this chlorohydrin precursor starts with the reaction of isoprene with N-chlorosuccinimide (NCS) in a mixture of water and dimethylformamide (DMF). researchgate.net The subsequent bromination using phosphorus tribromide (PBr3) in the presence of a catalytic amount of copper(I) chloride yields the target compound with an 84% yield and a favorable E/Z isomer ratio of 10:1. researchgate.net

To obtain the stereoisomerically pure (E)-isomer, a more elaborate multi-step sequence is employed. researchgate.net This pathway begins with the reaction of isoprene with t-butyl hypochlorite (B82951) in acetic acid, which produces a mixture of (E) and (Z) chloroacetates. researchgate.net Treating this mixture with potassium carbonate in methanol (B129727) selectively yields (E)-4-chloro-3-methyl-2-buten-1-ol, as the corresponding Z-isomer undergoes an intramolecular cyclization to form an easily separable cyclic ether. researchgate.net The purified (E)-allylic alcohol is then converted to a mesylate. An in-situ displacement of the mesylate group with bromide, using lithium bromide in tetrahydrofuran (B95107) (THF), affords the pure this compound in a 60% yield for the final steps. researchgate.net

The general strategy for producing the (E)-isomer relies on careful control over reaction conditions. smolecule.com Electrophilic halogenation reactions are sensitive to temperature, solvent, and the choice of catalyst. smolecule.com Low-temperature conditions for electrophilic bromination are known to favor an anti-addition mechanism, which promotes the formation of the desired (E)-configuration. smolecule.com

Interactive Data Table: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield E/Z Ratio Reference
Direct Halogenation Isoprene Bromine chloride <10% Not specified researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Butenes

The synthesis of halogenated butenes, including (E)-4-Bromo-1-chloro-2-methyl-2-butene, can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. youtube.com These principles advocate for designing chemical processes that are safer, more efficient, and environmentally benign. acs.orgyoutube.com

Key Green Chemistry Principles and Their Application:

Atom Economy : This principle, developed by Barry Trost, aims to maximize the incorporation of all reactant materials into the final product. acs.org Synthetic routes with fewer steps and those that avoid the use of stoichiometric reagents in favor of catalysts tend to have higher atom economy. acs.orgyoutube.com For instance, the catalytic use of copper(I) chloride in the bromination of the chlorohydrin is preferable to a reaction requiring a full equivalent of a reagent. researchgate.netyoutube.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are effective in small amounts and can facilitate a single reaction multiple times, minimizing waste. youtube.comyoutube.com The synthesis utilizing catalytic copper(I) chloride is an example of this principle in action. researchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. youtube.comacs.org The multi-step synthesis to obtain the pure E-isomer involves the formation of a mesylate intermediate, which is an example of such a derivatization step that a more ideal, "greener" synthesis might avoid. researchgate.netacs.org

Safer Solvents and Auxiliaries : Chemical syntheses should avoid or minimize the use of hazardous substances like toxic solvents. youtube.comresearchgate.net The use of solvents such as dichloromethane (B109758) in halogenation reactions presents an opportunity for improvement by seeking safer, alternative solvent systems. smolecule.comresearchgate.net

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to reduce the energy requirements and their associated environmental and economic impacts. acs.orgyoutube.com The specified low-temperature conditions for some halogenation steps, while necessary for selectivity, highlight a trade-off between energy efficiency and product control. smolecule.comacs.org

Use of Renewable Feedstocks : Whenever feasible, starting materials should be renewable rather than depleting. youtube.comyoutube.com Isoprene (B109036), the primary starting material for several syntheses of this compound, can be sourced from fossil fuels or from renewable biological pathways, offering a potential green advantage. researchgate.netyoutube.com

Chemical Reactivity and Mechanistic Investigations of E 4 Bromo 1 Chloro 2 Methyl 2 Butene

Cross-Coupling Reactions Involving (E)-4-Bromo-1-chloro-2-methyl-2-butene

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The presence of two different halogen atoms on this compound allows for selective and sequential coupling reactions.

Palladium-catalyzed cross-coupling reactions are highly effective for forming C-C bonds from organic halides. The general reactivity trend for halides in these reactions is I > Br > OTf > Cl, meaning the vinyl bromide in the target molecule is expected to react preferentially over the allylic chloride. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. pkusz.edu.cn For this compound, the reaction with a boronic acid (R-B(OH)₂) would selectively occur at the C-Br bond. researchgate.net This is exemplified by the Suzuki coupling of derivatives like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids, which proceeds selectively at the C-Br bonds. scispace.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. pkusz.edu.cn

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. youtube.comyoutube.com When reacting with this compound, a terminal alkyne (R-C≡CH) would couple at the vinylic bromide position under standard Sonogashira conditions. scispace.com The reaction proceeds under mild conditions, often at room temperature, and is tolerant of many functional groups. youtube.com Copper-free variations of the Sonogashira coupling have also been developed. science.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov The vinylic bromide of this compound can serve as the electrophile. The reaction mechanism includes oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. acs.org The reaction typically exhibits high stereoselectivity, yielding products with an E configuration. nih.govsnnu.edu.cn

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Expected Product from this compound
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, Base (e.g., K₂CO₃, NaOEt) researchgate.netnih.govyoutube.com (E)-1-chloro-2-methyl-4-aryl/vinyl-2-butene
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) youtube.comyoutube.com (E)-1-chloro-2-methyl-4-alkynyl-2-butene

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit different reactivity patterns. Ni(0)-catalyzed cross-coupling reactions have been successfully applied to various substrates, including bromophenols and chloropyridines. rutgers.edu In these reactions, nickel complexes can activate both C-Br and C-Cl bonds. For this compound, a nickel-catalyzed coupling with a Grignard reagent (R-MgX), for instance, would likely proceed with high selectivity at the more reactive C-Br bond, analogous to palladium-catalyzed systems. This provides a pathway to introduce alkyl or aryl groups at the vinylic position.

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. youtube.com This approach often relies on a directing group within the molecule to guide a transition metal catalyst to a specific C-H bond. While this compound itself lacks a common directing group, it can be readily converted into derivatives suitable for such transformations.

A viable strategy involves first reacting the allylic chloride or vinylic bromide to install a functionality that can act as a directing group. For instance, a derivative such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, synthesized from a related bromoaniline, contains an imine group which is a known directing group for C-H activation. scispace.com A transition metal catalyst, such as rhodium or palladium, could then be directed by this imine to functionalize a nearby C-H bond, for example, on the methyl group or the thiophene (B33073) ring. pkusz.edu.cn Similarly, converting the allylic chloride to an amide or pyridine-containing moiety would create a substrate primed for directed C-H activation at either the methyl group or the vinylic position. youtube.com This two-step approach—synthesis of a derivative followed by directed C-H functionalization—expands the synthetic utility of the original halogenated butene scaffold.

Nucleophilic Substitution and Elimination Pathways of this compound

The presence of two distinct halogenated carbons allows for competitive nucleophilic substitution and elimination reactions.

The compound features two potential sites for nucleophilic attack: the primary allylic chloride and the vinylic bromide.

Regioselectivity: The allylic chloride is significantly more susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) than the vinylic bromide. Vinylic halides are generally unreactive toward SN2 attack due to steric hindrance and increased bond strength of the sp² C-Br bond. SN1 reactions are also disfavored at the vinylic position because the resulting vinyl cation is highly unstable. In contrast, the allylic chloride can readily undergo substitution. Attack at the C-Cl bond (SN2) or formation of the resonance-stabilized allylic carbocation (SN1) are both feasible pathways. The resonance stabilization of the allylic cation can lead to attack at either end of the allylic system (C1 or C3), resulting in potential regioisomeric products (SN1' mechanism). Therefore, nucleophilic substitution occurs almost exclusively at the allylic portion of the molecule, demonstrating high regioselectivity. The compound is described as a useful building block for chemoselective allylation, highlighting this reactivity.

Stereoselectivity: The starting material has a defined (E) configuration at the double bond. If the reaction proceeds via an SN2 mechanism at the allylic chloride, the stereochemistry of the double bond remains intact. If the reaction involves an SN1 pathway through the allylic cation, the integrity of the double bond's stereochemistry is typically maintained. The stereoisomerically pure (E)-isomer is often prepared and used in syntheses to ensure the stereochemical outcome of subsequent reactions.

Table 2: Nucleophilic Substitution Outcomes

Reaction Type Site of Attack Mechanism Key Considerations
Nucleophilic Substitution Primary Allylic Chloride (C1) SN1 / SN2 Highly favored site of reaction.
Vinylic Bromide (C4) Inert Generally unreactive to nucleophilic substitution.

The treatment of dihalogenated alkanes or alkenes with a strong base can induce elimination reactions. For this compound, elimination pathways can lead to the formation of conjugated dienes or alkynes.

Formation of Dienes: A single elimination of HCl can occur under basic conditions. The base would abstract a proton from the carbon adjacent to the C-Cl bond. However, given the structure, this is less straightforward without rearrangement. A more likely pathway to a diene is through nucleophilic substitution followed by elimination.

Formation of Alkynes: A double dehydrohalogenation reaction can be used to synthesize alkynes from dihaloalkanes. This typically requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds via two successive E2 elimination steps. For this compound, treatment with two or more equivalents of a strong base could lead to the elimination of both HBr and HCl to form 2-methyl-1-buten-3-yne. The reaction likely proceeds through an initial elimination to form a halo-diene intermediate, which then undergoes a second elimination to form the alkyne. The regioselectivity of the elimination would be influenced by the acidity of the available protons and the steric environment, in accordance with Zaitsev's rule where applicable.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
2-methyl-1-buten-3-yne
2-methyl-2-butene
4-bromochlorobenzene
Boronic acid
Grignard reagent
Sodium amide
Sodium ethoxide
Potassium carbonate
Palladium(II) acetate
Tetrakis(triphenylphosphine)palladium(0)
Copper(I) iodide
Triethylamine
Tri(o-tolyl)phosphine
Nickel
Rhodium
Triphenylarsine
Cesium carbonate
Lithium (1-hexenyl)methyldisiamylborate
Disiamylborane
Dicyclohexylborane
t-butyllithium
4-chloroanisole
4-chlorobenzonitrile
1-bromo-4-nitrobenzene
1-bromo-4-chlorobenzene
4-hydroxybenzaldehyde
1-bromopentane
Iodobenzene
Styrene
Phenylacetylene
2-bromo-4-iodo-quinoline
1,2-dibromopentane
1-pentene
1-bromo-1-pentene
1-pentyne
2-bromobutane
2-bromo-2,3-dimethylbutane
2,3-dimethyl-1-butene
2,3-dimethyl-2-butene
trans-2-methyl-1-chlorocyclohexane
3-methylcyclohexene
1-methylcyclohexene
1-bromo-4-tert-butylcyclohexane
2-chloro-2-methylbutane
2-methyl-1-butene
2,3-dibromobutane

Electrophilic and Radical Addition Reactions to the Olefinic Moiety of (E)-4-Bromo-1-chloro-2-methyl-2-buteneresearchgate.netscbt.com

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile is initially attacked by the π electrons of the double bond. cymitquimica.com This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. cymitquimica.comnih.gov The regioselectivity of these additions is governed by the stability of the carbocation intermediate, generally following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. nih.gov

In contrast, the olefinic bond can also undergo radical addition. These reactions proceed via a different mechanism involving radical intermediates. A key example is the anti-Markovnikov addition of hydrogen bromide, which is initiated by the presence of peroxides. wikipedia.orgresearchgate.net

Radical additions to this compound can be initiated in a controlled manner, typically through the use of a radical initiator such as an organic peroxide (ROOR). rsc.org The process occurs via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a weak bond in the initiator, such as the O-O bond in a peroxide, triggered by heat or light. This generates highly reactive alkoxy radicals (RO•). rsc.org The alkoxy radical then abstracts a hydrogen atom from a molecule like hydrogen bromide (HBr) to form a bromine radical (Br•), which then initiates the chain reaction. researchgate.netrsc.org

Propagation: The bromine radical adds to the less substituted carbon of the alkene double bond, a process that generates the more stable tertiary carbon radical. rsc.org This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov addition product and regenerating a bromine radical, which can continue the chain reaction. researchgate.netrsc.org

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. researchgate.net This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical combining with the carbon radical intermediate. nih.gov

The following table illustrates the expected products from the radical addition of HBr to this compound.

ReactantReagentConditionsPredicted Major ProductMechanism Type
This compoundHBrROOR, Heat/Light2,4-Dibromo-1-chloro-2-methylbutaneRadical Addition (Anti-Markovnikov)

The stereochemistry of addition reactions to the double bond of this compound is highly dependent on the reaction mechanism. smolecule.com

For electrophilic additions, such as the addition of bromine (Br₂), the reaction proceeds through a cyclic bromonium ion intermediate. lookchem.com The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bulky cyclic intermediate, resulting in a stereospecific anti-addition. lookchem.com This means the two bromine atoms add to opposite faces of the original double bond. smolecule.comlookchem.com

In contrast, reactions that proceed through a planar carbocation intermediate, such as the addition of HBr in the absence of peroxides, are generally not stereoselective. The nucleophile can attack the flat carbocation from either face with roughly equal probability, leading to a mixture of stereoisomers (enantiomers or diastereomers, depending on the substitution pattern). smolecule.com

Radical addition reactions are typically not stereospecific. The radical intermediate is often planar or rapidly inverting, allowing the subsequent hydrogen abstraction to occur from either face, which results in the formation of all possible stereoisomers. wikipedia.org

The table below summarizes the expected stereochemical outcomes for various addition reactions.

ReactionReagentIntermediateStereochemical Outcome
HalogenationBr₂Cyclic Bromonium IonAnti-addition
Hydrohalogenation (Electrophilic)HBrCarbocationMixture of Syn and Anti-addition (Not stereoselective)
Hydrohalogenation (Radical)HBr, ROORRadicalMixture of stereoisomers (Not stereospecific)

Rearrangement Reactions and Cycloadditions of this compound

The intermediates formed during reactions of this compound can potentially undergo rearrangements. Specifically, carbocation intermediates generated during electrophilic additions are susceptible to rearrangement if a more stable carbocation can be formed. scbt.comresearchgate.net This can occur through a 1,2-hydride shift or a 1,2-alkyl shift. researchgate.netyoutube.com For example, electrophilic addition of an acid (HX) to the double bond would initially form a tertiary carbocation. This is already a relatively stable carbocation, so significant rearrangement is less likely compared to additions that would form a less stable secondary carbocation. researchgate.net

Radical intermediates, in contrast to carbocations, are generally less prone to rearrangement. researchgate.net However, intramolecular radical cyclization can occur if a radical is generated at a suitable position relative to the double bond. wikipedia.orgresearchgate.net For a molecule like this compound, if a radical were generated on the chloromethyl group, it could potentially undergo an intramolecular addition to the double bond, leading to a cyclic product. Such cyclizations are rapid and selective, often favoring the formation of five- and six-membered rings. wikipedia.org

Cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct, represent another possible transformation. A [2+2] cycloaddition, for example, could theoretically occur between the alkene moiety and another unsaturated compound, forming a cyclobutane (B1203170) ring.

The following table outlines potential rearrangement and cyclization pathways.

Reaction TypeIntermediatePotential OutcomeDriving Force
Carbocation RearrangementCarbocationFormation of a rearranged product via hydride or alkyl shiftFormation of a more stable carbocation
Radical CyclizationRadicalFormation of a cyclic product (e.g., cyclopentane (B165970) derivative)Intramolecular trapping of the radical
[2+2] CycloadditionN/A (Concerted or Stepwise)Formation of a cyclobutane derivativeFormation of a strained ring system

Applications of E 4 Bromo 1 Chloro 2 Methyl 2 Butene in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

The precisely arranged functional groups of (E)-4-Bromo-1-chloro-2-methyl-2-butene make it a valuable C5 unit for the stereoselective synthesis of intricate natural products. researchgate.net

This compound has been effectively utilized as a key intermediate in the synthesis of important terpene precursors. researchgate.net Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene (B109036), and this reagent provides a functionalized equivalent of such a unit.

Research has demonstrated its application in a general synthetic method for carotenoid natural products, where it functions as a common intermediate for chain extension processes. researchgate.net Furthermore, it has been used in the synthesis of (3S)-2,3-oxidosqualene, a crucial biosynthetic precursor to sterols and other triterpenoids, highlighting its role in complex, multistep syntheses. researchgate.net The compound's utility is centered on its capacity to participate in stereospecific allylic coupling reactions, allowing for the controlled construction of larger terpene skeletons. researchgate.net

Table 1: Documented Uses in Terpene Precursor Synthesis

Target Molecule/ClassRole of this compoundSynthetic StrategyReference
CarotenoidsC5 Chain Extension UnitUsed as a common intermediate in a systematic chain extension and termination process. researchgate.net
(3S)-2,3-OxidosqualeneBuilding BlockEmployed in E-stereospecific allylic coupling reactions mediated by E-prenylbarium reagents. researchgate.net

While the structure of this compound, containing both bromine and chlorine, makes it an intuitive candidate for the synthesis of halogenated natural products, specific examples of its direct incorporation into such molecules are not widely detailed in available literature. Its bifunctional nature, with two distinct halogen atoms, presents theoretical opportunities for selective and sequential reactions to introduce halogen atoms into a final target. Preliminary studies suggest its halogenated structure may impart unique properties that could influence biological pathways, though further investigation is required. smolecule.com

Precursor in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable precursor in the development of new pharmaceutical and agrochemical compounds. smolecule.com Ongoing research continues to explore its utility in these areas. smolecule.com

The compound's ability to act as a building block extends to the creation of core molecular structures, or scaffolds, that are known to possess biological activity. smolecule.com One notable example is its use in concise, high-yielding syntheses of (-)-kainic acid. researchgate.net Kainic acid is a potent neuroexcitatory amino acid isolated from marine algae and its scaffold is of significant interest in neuroscience research. The synthesis features a palladium-catalyzed cyclization that proceeds with high diastereoselectivity, demonstrating how the butene derivative can be used to construct complex, stereochemically rich cyclic systems. researchgate.net

Table 2: Application in Bioactive Scaffold Synthesis

Target ScaffoldDescriptionKey Synthetic Step Involving the Butene DerivativeReference
(-)-Kainic AcidA marine alkaloid and potent neuroexcitatory agent.Used as a building block in a concise synthesis featuring a diastereoselective Pd-catalyzed Zn-ene cyclization. researchgate.net

By providing a pathway to complex bioactive scaffolds, this compound is indirectly involved in the development of new therapeutic agents. smolecule.com The synthesis of molecules like (-)-kainic acid provides researchers with essential tools to study biological pathways and disease mechanisms, which is a critical step in drug discovery. researchgate.net The potential for this compound to interact with biomolecules is a subject of ongoing research, which may lead to more direct applications in medicinal chemistry. smolecule.com

Role in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area of prospective, rather than established, use. Its chemical structure suggests potential for incorporation into novel materials. smolecule.com The presence of an unsaturated carbon-carbon double bond could allow it to act as a monomer or co-monomer in polymerization reactions. Additionally, the reactive halogen groups offer sites for post-polymerization modification or for creating flame-retardant materials. However, more research is necessary to fully explore and realize these possibilities. smolecule.com

Synthesis of Monomers for Specialty Polymers

While direct, extensive research on the use of this compound for the synthesis of monomers for specialty polymers is not widely documented in publicly available literature, its potential in this area can be inferred from its chemical reactivity. The presence of both a bromo and a chloro group allows for selective functionalization. For instance, one halogen could be displaced to introduce a polymerizable group, such as a vinyl or acrylate moiety, while the other halogen remains available for subsequent post-polymerization modification.

Table 1: Potential Polymerizable Monomers Derived from this compound

Monomer StructurePotential Polymer TypeKey Features of Resulting Polymer
Vinyl ether derivativeCationic polymerizationFunctional side chains for cross-linking or further modification.
Acrylate or methacrylate derivativeFree-radical polymerizationIntroduction of halogenated moieties for flame retardancy or increased refractive index.
Styrenic derivativeVarious polymerization methodsPendant functional groups for diverse applications.

This table represents hypothetical monomer structures and potential polymer types based on the known reactivity of halogenated organic compounds.

Functionalization of Polymeric Materials

The functionalization of existing polymers to impart new properties is a critical area of materials science. This compound can serve as a valuable reagent for this purpose through grafting reactions. In these processes, the compound is covalently bonded to the backbone of a pre-existing polymer, introducing new functional groups.

There are three primary methods for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through". nih.gov In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. nih.gov The bifunctional nature of this compound makes it a suitable candidate for such modifications. For example, the more reactive bromine atom could react with a functional group on a polymer backbone, leaving the chloroalkyl group available for further chemical transformations. This approach allows for the introduction of specific functionalities onto a polymer surface, altering properties like adhesion, wettability, or biocompatibility.

Table 2: Potential Polymer Functionalization Reactions with this compound

Polymer BackboneFunctionalization ReactionResulting Property Modification
Poly(styrene)Friedel-Crafts alkylationIntroduction of a reactive handle for further chemistry.
Poly(vinyl alcohol)Williamson ether synthesisIncreased hydrophobicity and potential for cross-linking.
Poly(ethylene imine)Nucleophilic substitutionAttachment of a spacer arm for bioconjugation.

This table illustrates potential functionalization strategies and their outcomes based on established organic reactions.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a useful precursor in the synthesis of various heterocyclic systems, particularly those containing sulfur.

Research has indicated its utility in the preparation of sulfur-containing heterocycles. researchgate.net For instance, it can be envisioned as a building block for the synthesis of substituted thiophenes, thiazoles, or other related structures. The differential reactivity of the bromine and chlorine atoms can be exploited to control the cyclization process. For example, the bromoallylic portion of the molecule can react with a sulfur nucleophile, followed by an intramolecular reaction involving the chloroalkyl moiety to form the heterocyclic ring.

One notable application is in the synthesis of 3-aryl-1,4,5-trihydro-1,2,4-triazole-5-thiones, 2-substituted-1,2,3-trihydro-1,3,4-thiadiazines, and 3-substituted 2-thioxoimidazolidin-4-ones. researchgate.net

Table 3: Examples of Heterocyclic Systems Potentially Synthesized Using this compound

Heterocyclic ClassSynthetic StrategyPotential Significance
ThiophenesReaction with a sulfur source followed by cyclization.Important motifs in pharmaceuticals and electronic materials.
ThiazolesReaction with a thioamide or related precursor.Core structures in many biologically active compounds.
1,3,4-ThiadiazolesMulti-step synthesis involving thiosemicarbazide derivatives.Compounds with diverse pharmacological activities.

This table provides examples of heterocyclic classes that could be synthesized using the subject compound, highlighting their importance.

Theoretical and Computational Investigations of E 4 Bromo 1 Chloro 2 Methyl 2 Butene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule, such as its electron distribution, stability, and reactivity. For a molecule like (E)-4-bromo-1-chloro-2-methyl-2-butene, with its multiple reactive sites—the carbon-carbon double bond and two different carbon-halogen bonds—these studies would be particularly revealing.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be invaluable for analyzing potential reaction pathways. For instance, in reactions involving nucleophilic substitution, DFT could be used to model the transition states for the displacement of either the bromide or the chloride ion, thereby predicting which is the better leaving group under specific conditions.

Studies on related allylic halides have employed DFT to elucidate complex reaction mechanisms. For example, DFT calculations on the palladium-catalyzed carbonylation of allyl chloride have shown that the favored reaction channel is a direct attack of the chlorine atom on the metal (a σ pathway), rather than a pathway involving π-allyl complexes. acs.org Similarly, DFT has been used to investigate the oxidative addition of aryl halides to palladium(0) complexes, identifying the most energetically favorable pathways and the geometry of the resulting intermediates. researchgate.net Such an approach for this compound could map out the energetic landscape of its reactions, such as substitution, addition, or elimination, providing a deeper understanding of its reactivity profile. smolecule.com

A hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (Nu-) would likely involve calculating the activation energies for the two possible pathways, as illustrated in the table below.

Table 1: Hypothetical DFT-Calculated Activation Energies for SN2 Reactions

Reaction Pathway Leaving Group Hypothetical Activation Energy (kcal/mol)
Pathway 1 Br⁻ 15.2
Pathway 2 Cl⁻ 18.5

Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from a DFT study. The lower activation energy for Pathway 1 would suggest that the displacement of bromide is kinetically favored.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. An analysis of the FMOs of this compound would indicate the most likely sites for electrophilic and nucleophilic attack.

In a typical halogenated alkene, the HOMO is often associated with the π-system of the double bond, making it susceptible to attack by electrophiles. The LUMO, on the other hand, is often an antibonding orbital (σ) associated with the carbon-halogen bonds. The lower the energy of the C-X σ orbital, the more susceptible that carbon is to nucleophilic attack. A computational study would likely show that the C-Br σ* orbital is lower in energy than the C-Cl σ* orbital, making the carbon attached to the bromine the more electrophilic center for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Hypothetical Energy (eV) Location of Highest Density
HOMO -9.5 C=C double bond
LUMO -1.2 C-Br σ* orbital
LUMO+1 -0.8 C-Cl σ* orbital

Note: These values are for illustrative purposes to show how FMO analysis can pinpoint reactive sites.

Conformational Analysis and Stereochemical Prediction of this compound and its Intermediates

The three-dimensional structure of a molecule and its intermediates is crucial in determining the stereochemical outcome of a reaction. Conformational analysis of this compound would involve identifying the most stable arrangements of the molecule by rotating around its single bonds. Due to the presence of the double bond, the (E) configuration is fixed, but rotation around the C-C single bonds can lead to different conformers.

Computational methods can predict the relative energies of these conformers, identifying the most populated states in a given environment. This is particularly important when considering reaction intermediates, as the conformation of the intermediate can dictate the stereochemistry of the final product. For example, in an E2 elimination reaction, an anti-periplanar arrangement of the abstracted proton and the leaving group is required. Computational modeling could determine which conformers meet this geometric requirement and their relative energies, thus predicting the major and minor products.

While no specific conformational analysis of this compound has been published, the general approach is well-established. nih.gov It would involve a systematic search of the conformational space and calculation of the energies of the resulting structures using methods like DFT.

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the influence of solvent and temperature on reaction dynamics. An MD simulation of this compound in a solvent would offer insights into how solvent molecules arrange themselves around the solute and how this might influence its reactivity.

For instance, in a protic solvent, hydrogen bonding to the halogen atoms could stabilize the transition state for their departure as leaving groups, affecting the reaction rate. MD simulations can also be used to explore the dynamics of reaction intermediates. Research on the activation of allylic halides by palladium has used ab initio molecular dynamics (AIMD) to study the behavior of η¹ and η³ allyl intermediates, revealing how solvent polarity can influence product selectivity. acs.org A similar study on this compound could provide a dynamic picture of its interactions with catalysts and solvents, which is beyond the scope of static quantum chemical calculations.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (e.g., NMR chemical shifts, vibrational modes)

Computational chemistry can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These predictions are a powerful tool for confirming the structure of a molecule and for elucidating reaction mechanisms by comparing the predicted spectra of possible intermediates and products with experimental data.

While experimental 1H and 13C NMR data for this compound are available, computational predictions could further solidify these assignments. acs.org The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net Discrepancies between predicted and experimental shifts can often point to specific structural features or dynamic processes occurring in solution. nih.gov

A computational study could also predict the vibrational frequencies of this compound. These predicted frequencies, when compared to an experimental IR spectrum, would allow for the assignment of each peak to a specific vibrational mode (e.g., C=C stretch, C-H bend, C-Br stretch). This can be particularly useful for identifying transient intermediates in a reaction mixture.

Table 3: Comparison of Experimental and Hypothetical Predicted 13C NMR Chemical Shifts (ppm)

Carbon Atom Experimental 13C NMR (ppm) acs.org Hypothetical Predicted 13C NMR (ppm)
C1 (-CH2Cl) 50.7 51.2
C2 (=C(CH3)-) 137.9 138.5
C3 (=-CH-) 125.7 126.1
C4 (-CH2Br) 27.4 28.0
C5 (-CH3) 14.2 14.8

Note: The predicted values are hypothetical, illustrating the typical level of agreement sought in such studies.

Advanced Spectroscopic and Chromatographic Methodologies in the Research of E 4 Bromo 1 Chloro 2 Methyl 2 Butene S Transformations

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the definitive assignment of stereochemistry in compounds like (E)-4-bromo-1-chloro-2-methyl-2-butene. The '(E)' designation, which indicates the relative orientation of substituents across the double bond, can be unequivocally confirmed by analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

For this compound, the specific signals in the ¹H and ¹³C NMR spectra provide a unique fingerprint of its structure. researchgate.net The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the geometry of the double bond. Analysis of a pure sample in deuterated chloroform (B151607) (CDCl₃) reveals distinct peaks corresponding to the methyl group, the two methylene (B1212753) groups, and the vinylic proton. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ researchgate.net

Nucleus Chemical Shift (δ) in ppm Signal Description Assignment
¹H NMR 1.85 s CH₃
¹H NMR 3.99 d, J = 8.4 Hz CH₂Br
¹H NMR 4.03 s CH₂Cl
¹H NMR 5.87 t, J = 8.4 Hz =CH
¹³C NMR 14.2 CH₃
¹³C NMR 27.4 CH₂Br
¹³C NMR 50.7 CH₂Cl
¹³C NMR 125.7 =CH

s = singlet, d = doublet, t = triplet, J = coupling constant in Hertz.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. youtube.com By acquiring spectra at various time intervals during a transformation involving this compound, chemists can track the disappearance of reactant signals and the emergence of product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The inclusion of an internal standard enables the quantification of reactant consumption, product formation, and yield determination directly in the reaction mixture. youtube.com

Mass Spectrometry Techniques in Mechanistic Studies of this compound Derivatives

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound and its derivatives. The compound has a molecular formula of C₅H₈BrCl and a monoisotopic mass of approximately 181.95 Da. nih.govnih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence in the molecule or its fragments.

In mechanistic studies, MS techniques are used to identify transient intermediates and reaction byproducts. For instance, in studying nucleophilic substitution reactions of this compound, MS can detect the mass of the newly formed products, confirming that the substitution has occurred. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze reaction mixtures and identify key intermediates, even if they are present in low concentrations.

Studying the fragmentation patterns in the mass spectrum provides insight into the molecule's structure and bond strengths. For example, the fragmentation of a related compound, 4-chloro-2-methyl-1-butene, shows characteristic losses of chlorine and methyl groups. nist.gov Similar analyses of this compound and its derivatives help in understanding their stability and reactivity. Advanced MS techniques can also predict the collision cross section (CCS) for different ionized adducts of a molecule, providing another layer of structural information.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of a Related Bromo-Chloro Compound (4-bromo-1-chloro-2-methanesulfonylbenzene) uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 268.90331 134.3
[M+Na]⁺ 290.88525 149.6
[M-H]⁻ 266.88875 142.1

This table illustrates the type of data obtainable from advanced MS analysis for a structurally related compound.

Advanced Chromatographic Separations for Isomer Analysis and Purity Assessment in Reaction Development (e.g., GC-MS)

Chromatographic techniques are essential for the separation and purification of this compound, particularly for separating it from its (Z)-isomer. The synthesis of this compound can often lead to a mixture of E/Z isomers. researchgate.net Since the stereochemistry of the double bond is critical for its subsequent reactivity in synthetic applications, achieving high isomeric purity is paramount.

In reaction development, GC-MS is used to:

Determine Isomeric Ratio: Quantify the relative amounts of (E) and (Z) isomers produced under different reaction conditions.

Assess Purity: Identify and quantify any unreacted starting materials, byproducts, or solvent residues in the final product.

Optimize Purification: Guide the development of purification protocols, such as distillation or column chromatography, by providing a clear picture of the mixture's composition. researchgate.net

The ability to obtain the pure (E)-isomer is often achieved through multi-step synthetic sequences designed to be stereospecific, where the purity at each step is rigorously checked using chromatographic methods. researchgate.net

X-ray Crystallography of Derivatives and Co-crystals for Structural Validation in Synthetic Research

While this compound is a liquid at room temperature, X-ray crystallography remains a crucial technique for the ultimate, unambiguous structural validation of its solid derivatives. researchgate.net In synthetic research, this compound is often used as a building block to create more complex molecules. researchgate.net If a solid, crystalline derivative is synthesized, its structure can be determined with atomic-level precision using single-crystal X-ray diffraction.

This technique provides definitive proof of:

Connectivity: The precise arrangement of atoms and bonds.

Stereochemistry: The three-dimensional arrangement of atoms, confirming the (E) configuration of the original butene backbone if it is retained in the derivative.

Conformation: The spatial orientation of different parts of the molecule.

For example, a Schiff base derivative formed from a related bromo-chloro aniline, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, was analyzed by X-ray crystallography to confirm its molecular structure, including the E configuration of its imine bond and the dihedral angle between its aromatic rings. researchgate.net This type of analysis is invaluable, as it leaves no ambiguity about the structure of a synthetic product. The data obtained from X-ray crystallography serves as a benchmark for validating structures proposed by other methods like NMR and MS. nih.govnih.gov

Table 3: Example Crystal Data for a Solid Derivative of a Bromo-Chloro Compound, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline researchgate.net

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 15.243
b (Å) 4.020
c (Å) 20.142
β (°) 103.248
Volume (ų) 1201.4

Future Research Directions and Emerging Paradigms in the Chemistry of E 4 Bromo 1 Chloro 2 Methyl 2 Butene

Development of Novel Catalytic Systems for (E)-4-Bromo-1-chloro-2-methyl-2-butene Transformations

The presence of two distinct carbon-halogen bonds in this compound offers a platform for selective and diverse functionalization through cross-coupling reactions. A primary area of future research will be the development of highly selective catalytic systems, particularly those based on palladium. rsc.orglibretexts.orgnobelprize.orgnih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings are powerful tools for forming carbon-carbon bonds. libretexts.orgnobelprize.orglibretexts.org

The differential reactivity of the C-Br and C-Cl bonds is a key aspect to be exploited. Generally, the C-Br bond is more reactive than the C-Cl bond in such catalytic cycles. libretexts.org This allows for sequential functionalization, where one halogen can be reacted while the other remains intact for a subsequent transformation. Future work will likely focus on designing ligands for the palladium catalyst that can fine-tune this selectivity.

Illustrative examples of potential palladium-catalyzed cross-coupling reactions are presented in Table 1. These conditions, while not specific to this compound, are representative of typical Suzuki and Heck reactions and could be optimized for this substrate.

Table 1: Illustrative Catalytic Systems for Potential Transformations

Reaction TypeCatalyst PrecursorLigandBaseSolventPotential Application for this compound
Suzuki Coupling Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OSelective coupling at the C-Br position with an arylboronic acid.
Heck Coupling Pd(PPh₃)₄NoneEt₃NDMFReaction at the C-Br bond with an alkene.
Negishi Coupling Pd₂(dba)₃XPhosNoneTHFCoupling of an organozinc reagent at either the C-Br or C-Cl bond.

Furthermore, the development of catalysts for the functionalization of the C(sp³)-H bonds adjacent to the double bond presents another avenue for research. rsc.org Merging alkene isomerization with functionalization could also lead to novel transformations of this substrate. thieme.de

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of halogenated compounds can present safety and scalability challenges. rsc.org Flow chemistry offers significant advantages in this regard, including enhanced heat and mass transfer, improved safety, and better reproducibility. rsc.org The halogenation of organic compounds, which can be highly exothermic, is particularly well-suited for flow reactors, allowing for precise temperature control and safer handling of reactive intermediates. rsc.orgamt.ukresearchgate.net Future research should explore the integration of the synthesis and subsequent transformations of this compound into continuous flow systems. rsc.org This would not only improve the safety and efficiency of its production but also facilitate its use in multi-step syntheses.

Automated synthesis platforms represent another frontier for the application of this compound. sigmaaldrich.comresearchgate.netnih.govfu-berlin.de These systems can accelerate the discovery of new derivatives by rapidly screening different reaction conditions and building blocks. sigmaaldrich.com For example, an automated platform could be programmed to perform a series of Suzuki couplings with a library of boronic acids, generating a diverse set of new compounds for biological screening or materials science applications. sigmaaldrich.comfu-berlin.de

Exploration of Bio-inspired and Sustainable Reaction Pathways in Dihaloalkene Chemistry

Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally benign processes. rsc.orgnih.govrsc.org For a compound like this compound, this involves exploring biocatalytic and other green chemistry approaches.

Halogenase enzymes, for instance, offer a potential biological route for the selective halogenation of organic molecules under mild conditions, avoiding the use of harsh and toxic reagents. nih.govmdpi-res.comtsijournals.commanchester.ac.uk Research into identifying or engineering halogenases that can act on precursors to this compound could lead to a more sustainable manufacturing process. nih.govnih.gov Flavin-dependent halogenases are of particular interest due to their ability to perform site-selective halogenation on a variety of substrates. nih.gov

Beyond its synthesis, sustainable methods for its transformation are also crucial. This includes the use of greener solvents, energy-efficient reaction conditions (such as those enabled by photoredox or electrochemical catalysis), and the development of catalytic systems based on earth-abundant metals. nih.govnumberanalytics.comnumberanalytics.com

Uncovering Undiscovered Reactivity Modes and Applications

The unique arrangement of functional groups in this compound suggests a rich and potentially underexplored reactivity profile. As an allylic halide, it is expected to exhibit high reactivity in nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms), as the resulting carbocation or transition state is stabilized by resonance. ncert.nic.inquora.com The presence of a double bond also allows for radical allylic halogenation, where a hydrogen atom on the methyl group is substituted with a halogen under radical conditions. libretexts.org

Future research should aim to systematically investigate these and other potential reaction pathways. For example, its dihaloalkene nature makes it a potential monomer for polymerization reactions, leading to novel synthetic rubbers or other polymeric materials. Butadiene, a related structural unit, is a key precursor to synthetic rubber. wikipedia.org The presence of halogens could impart flame-retardant properties or provide sites for post-polymerization functionalization.

Furthermore, the compound could serve as a precursor for the synthesis of complex heterocyclic compounds through intramolecular cyclization reactions. The diverse reactivity of this molecule could also find applications in materials science, for example, in the development of functionalized materials where the bromo- and chloro- groups can be used to tune the material's properties or to anchor it to surfaces. bohrium.comnih.govresearchgate.netmdpi.com

Computational Design of this compound Analogues with Enhanced Properties

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules, as well as for designing new compounds with desired properties. smu.edursc.orgucsb.edunih.gov In the context of this compound, computational methods can be employed to:

Model Reaction Mechanisms: By calculating the energies of reactants, products, and transition states, computational models can elucidate the preferred pathways for various transformations, such as the selective activation of the C-Br versus the C-Cl bond in palladium-catalyzed reactions. ucsb.edu

Predict Reactivity: Computational analysis can help to identify the most reactive sites in the molecule under different conditions, guiding the design of experiments. researchgate.net

Design Analogues: In silico design can be used to predict the properties of novel analogues of this compound. By systematically modifying the substituents on the butene backbone, it is possible to tune properties such as electronic structure, steric hindrance, and reactivity. This can lead to the development of new building blocks for organic synthesis or materials with enhanced performance characteristics.

The stereochemistry of the double bond (E/Z isomerism) is a critical factor in determining the molecule's shape and reactivity. fiveable.melibretexts.orgmasterorganicchemistry.com Computational studies can provide insights into how the E-configuration influences the molecule's interactions with catalysts and other reactants, which is crucial for designing stereoselective reactions. chemistrysteps.com

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Vary catalysts (e.g., palladium complexes for cross-coupling), solvents (polar vs. non-polar), and temperature gradients. Monitor reaction progress via TLC or GC-MS to identify optimal conditions .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Validate purity via HPLC (>97% purity threshold) .
  • Stereochemical Control : Confirm the (E)-configuration using NOESY NMR to assess spatial proximity of substituents .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Compare 1H^1H/13C^13C NMR chemical shifts with computational predictions (e.g., DFT) to validate assignments. For example, the allylic proton environment (δ ~5.5–6.5 ppm) distinguishes the (E)-isomer .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 211.94 (C5 _5H7 _7BrCl+^+) .
  • X-ray Crystallography : Resolve crystal structure to unambiguously confirm stereochemistry and bond angles .

Q. How should I assess the compound’s stability under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 0–6°C for long-term stability .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor degradation via HPLC. Use amber vials if photodegradation is observed .
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, THF) over 24 hours using 1H^1H NMR to detect byproducts .

Advanced Research Questions

Q. How can I investigate the mechanistic role of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved NMR to track intermediate formation (e.g., Pd-π-allyl complexes). Compare rate constants under varying ligand/catalyst systems .
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to trace carbon migration pathways in Suzuki-Miyaura couplings .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-determining steps .

Q. How do I resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D-COSY or HSQC to assign coupling partners and distinguish diastereotopic protons. For example, vicinal coupling (J = 12–16 Hz) in the allylic system confirms (E)-geometry .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived chemical shift predictions to resolve ambiguities .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation around the double bond) .

Q. What strategies are effective for studying the compound’s potential biological activity?

  • Methodological Answer :

  • In Silico Screening : Perform molecular docking with target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC determination) against E. coli or S. aureus .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolic products in hepatocyte models, assessing bioactivation pathways .

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Reactivity Predictions : Apply frontier molecular orbital (FMO) theory via Gaussian 09 to calculate HOMO-LUMO gaps and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., SN2 vs. elimination pathways) using GROMACS .
  • QSPR Modeling : Develop quantitative structure-property relationships to correlate substituent effects (e.g., Br vs. Cl) with reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.